molecular formula C13H10N2O6 B12750499 4,1'-Dihydroxy thalidomide CAS No. 478785-10-3

4,1'-Dihydroxy thalidomide

Cat. No.: B12750499
CAS No.: 478785-10-3
M. Wt: 290.23 g/mol
InChI Key: HQJZOAIKHXFHLR-UHFFFAOYSA-N
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Description

4,1’-Dihydroxy thalidomide is a derivative of thalidomide, a compound historically known for its teratogenic effects but later found to have significant therapeutic potential. This compound is characterized by the presence of two hydroxyl groups at the 4 and 1’ positions of the thalidomide molecule. The addition of these hydroxyl groups modifies the biological activity and pharmacokinetic properties of the parent compound, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,1’-dihydroxy thalidomide involves the hydroxylation of thalidomide. One common method includes the use of hydroxylating agents such as hydrogen peroxide or molecular oxygen in the presence of catalysts. The reaction typically occurs under controlled temperature and pH conditions to ensure selective hydroxylation at the desired positions .

Industrial Production Methods: Industrial production of 4,1’-dihydroxy thalidomide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to achieve industrial-scale production .

Chemical Reactions Analysis

Types of Reactions: 4,1’-Dihydroxy thalidomide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with modified pharmacological properties .

Scientific Research Applications

4,1’-Dihydroxy thalidomide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,1’-dihydroxy thalidomide involves its interaction with molecular targets such as cereblon, a component of the E3 ubiquitin ligase complex. By binding to cereblon, the compound modulates the degradation of specific transcription factors, leading to anti-proliferative and anti-inflammatory effects. Additionally, the hydroxyl groups enhance its binding affinity and specificity, contributing to its unique pharmacological profile .

Comparison with Similar Compounds

Uniqueness: 4,1’-Dihydroxy thalidomide stands out due to the presence of hydroxyl groups, which significantly alter its pharmacokinetics and biological activity. These modifications result in improved therapeutic potential and reduced side effects compared to its parent compound and other derivatives .

Properties

CAS No.

478785-10-3

Molecular Formula

C13H10N2O6

Molecular Weight

290.23 g/mol

IUPAC Name

4-hydroxy-2-(1-hydroxy-2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C13H10N2O6/c16-8-3-1-2-6-10(8)13(20)14(11(6)18)7-4-5-9(17)15(21)12(7)19/h1-3,7,16,21H,4-5H2

InChI Key

HQJZOAIKHXFHLR-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)O)O

Origin of Product

United States

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